2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[ethyl(2-piperidin-4-ylethyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.2ClH/c1-2-13(9-10-14)8-5-11-3-6-12-7-4-11;;/h11-12,14H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJCWLBYMPERCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.
Mode of Action
The presence of the piperidine ring and the ethylamino side chain may contribute to the compound’s binding affinity and selectivity.
Biochemical Analysis
Biochemical Properties
2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, which are crucial for signal transduction pathways. The compound’s interaction with these enzymes can lead to the modulation of downstream signaling pathways, affecting cellular responses such as proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK pathway, which is essential for cell growth and survival. Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s ability to bind to receptor tyrosine kinases and modulate their activity is a key aspect of its mechanism of action. This interaction can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects on organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and subsequent cellular responses.
Biological Activity
2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a chemical compound with the molecular formula C₁₁H₂₆Cl₂N₂O and a molecular weight of approximately 273.25 g/mol. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of neurology and antimicrobial research. Its structure includes a piperidine moiety, which is often associated with various biological activities.
The compound's dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological activity. The presence of functional groups such as amino and hydroxyl contributes to its reactivity, allowing participation in nucleophilic substitutions and other organic reactions.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety. Studies have shown that derivatives of piperidine can exhibit significant effects on mood regulation, which could be attributed to their receptor binding affinities.
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Similar piperidine derivatives have demonstrated antibacterial and antifungal activities against various pathogens. For instance, studies have reported that compounds with structural similarities exhibit minimum inhibitory concentration (MIC) values that indicate effective antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Study on Antimicrobial Activity
A study evaluating the antibacterial activity of various piperidine derivatives found that certain modifications at the piperidine ring significantly enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .
Neuropharmacological Evaluation
In another investigation, compounds similar to this compound were synthesized and evaluated for their inhibitory activity against T-type calcium channels. These studies revealed that specific structural features significantly influenced their biological activity, suggesting a potential pathway for developing new therapeutic agents targeting calcium channels involved in various neurological conditions .
Comparative Analysis
The following table summarizes key features of structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | C₁₀H₂₄Cl₂N₂O | Contains a methyl group; studied for similar biological activities. |
| 2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | C₁₁H₂₆Cl₂N₂O | Similar structure with varied pharmacological profiles. |
| 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride | C₉H₂₂Cl₂N₂O | Lacks an ethylene bridge; potential differences in receptor interactions due to structural variations. |
The mechanisms by which this compound exerts its effects are still under investigation. Preliminary studies suggest that its interactions with serotonin and dopamine receptors may play a crucial role in modulating mood and anxiety levels. Further research into its binding affinities and receptor interactions will help elucidate its therapeutic potential.
Scientific Research Applications
Pharmacological Applications
- Neurotransmitter Modulation
- Antimicrobial Properties
- Cell Signaling Pathways
Study 1: Neuropharmacology
A study investigated the effects of this compound on serotonin receptor activity. Results indicated that the compound significantly modulated serotonin levels in vitro, suggesting potential antidepressant properties.
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited notable antibacterial activity, supporting its potential use as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
E-4031 incorporates a pyridinyl-ethyl-piperidinyl scaffold paired with a sulfonamide group, significantly increasing molecular weight and complexity .
Functional Groups: The nicotinate ester in 1219981-10-8 introduces an aromatic ester, altering solubility and metabolic stability compared to the ethanolamine backbone of the target compound . Anileridine features a piperidinecarboxylic acid ester with bulky phenyl groups, correlating with its therapeutic role as a narcotic analgesic .
Salt Forms: While the target compound and E-4031 are dihydrochlorides, 1219981-10-8 is a monohydrochloride, which may influence aqueous solubility and crystallization behavior .
Preparation Methods
Synthesis of 2-[Ethyl(piperidin-4-yl)amino]ethanol (Free Base)
- Starting materials: 4-piperidinyl derivatives and ethylaminoethanol or related intermediates.
- Reaction type: Reductive amination or nucleophilic substitution.
- Typical conditions: Reaction carried out in solvents like ethanol or tetrahydrofuran (THF) with reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
- Example: Reaction of 4-piperidinyl aldehyde with ethylamine followed by reduction to form the aminoethanol derivative.
This step ensures the formation of the key amine-alcohol intermediate, which is crucial for further salt formation.
Formation of the Dihydrochloride Salt
- The free base 2-[Ethyl(piperidin-4-yl)amino]ethanol is treated with an excess of hydrochloric acid (HCl) in an aqueous or alcoholic medium.
- This protonates the amino groups, resulting in the formation of the dihydrochloride salt.
- The salt form improves water solubility and biological compatibility.
This salt formation is typically conducted at room temperature with stirring until the pH is acidic and the salt precipitates or remains in solution for further use.
Detailed Experimental Procedures from Literature
A representative synthetic procedure adapted from related piperidine derivatives and aminoethanol compounds includes:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Piperidinyl aldehyde + ethylamine in ethanol | Condensation to form imine intermediate | Formation of Schiff base |
| 2 | NaBH4 reduction in ethanol at 0–25 °C | Reduction of imine to secondary amine | Formation of 2-[Ethyl(piperidin-4-yl)amino]ethanol free base |
| 3 | Addition of 2 equivalents HCl in ethanol or water | Salt formation | Precipitation or solution of dihydrochloride salt |
Yields reported for similar reactions range from 80% to 95%, with high purity confirmed by NMR and LC-MS analyses.
Reaction Mechanism Insights
- The initial condensation forms an imine intermediate between the aldehyde and ethylamine.
- Subsequent reduction converts the imine to a secondary amine with an attached ethanol side chain.
- Protonation by HCl targets the nitrogen atoms on both the piperidine ring and the ethylamino group, resulting in the dihydrochloride salt.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C11H26Cl2N2O |
| Molecular Weight | ~273.25 g/mol (dihydrochloride form) |
| LC-MS (Free Base) | m/z 181 [M+H]+ (for related intermediates) |
| NMR (1H, DMSO-d6) | Characteristic multiplets for piperidine protons, ethyl chain, and hydroxyl methylene protons |
| Salt Formation | Confirmed by shifts in NMR and solubility changes |
These data confirm the successful synthesis and purification of the compound and its salt form.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive amination | 4-piperidinyl aldehyde, ethylamine, NaBH4 | Room temperature, ethanol solvent | High yield, straightforward | Requires careful handling of reducing agent |
| Nucleophilic substitution | 4-piperidinyl halide, ethylaminoethanol | Mild heating, polar solvents | Direct substitution, fewer steps | Possible side reactions with halides |
| Salt formation | Free base, HCl | Room temperature, aqueous or alcoholic | Enhances solubility and stability | Requires acid handling |
Research Findings and Notes
- The presence of the dihydrochloride salt form significantly improves water solubility, which is crucial for pharmaceutical applications.
- The amino and hydroxyl functional groups allow for further derivatization, such as esterification or etherification, which can be exploited for drug development.
- Piperidine derivatives synthesized via these methods have been extensively studied for their biological activities, indicating the importance of efficient synthetic routes.
- Optimization of reaction conditions (temperature, solvent, reagent ratios) can maximize yield and purity.
Q & A
Q. How does the compound’s reactivity compare to structurally similar piperidine derivatives?
- Methodological Answer : Perform comparative kinetic studies using stopped-flow techniques. The ethylaminoethanol side chain increases nucleophilicity versus methyl or propyl analogs (). Substituent effects on the piperidine ring (e.g., 3,5-dimethyl in ) alter steric hindrance and reaction pathways—quantify via Hammett plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
